molecular formula C16H13F3N4O2S B5867803 5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B5867803
M. Wt: 382.4 g/mol
InChI Key: HIZMZNCIJKXGIJ-UHFFFAOYSA-N
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Description

This compound is a tetrazole derivative featuring a sulfonylmethyl group at the 5-position and a 3-(trifluoromethyl)phenyl substituent at the 1-position. The sulfonylmethyl group enhances polarity and may influence binding interactions, while the 3-(trifluoromethyl)phenyl substituent contributes to lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

5-[(4-methylphenyl)sulfonylmethyl]-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S/c1-11-5-7-14(8-6-11)26(24,25)10-15-20-21-22-23(15)13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZMZNCIJKXGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide in acetic acid. This reaction can be carried out under microwave activation at 55°C, significantly reducing the reaction time and increasing the yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfone derivatives.

Scientific Research Applications

5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups can interact with various enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism, extending half-life in vivo .
  • Target Specificity : Sulfonyl-linked heterocycles (e.g., triazoles, tetrazoles) exhibit higher specificity in kinase inhibition compared to carbonylamide analogues, as shown in high-throughput screening studies .

Biological Activity

The compound 5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a member of the tetrazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for the compound is C17H16F3N3O2SC_{17}H_{16}F_3N_3O_2S. The structural features include:

  • A tetrazole ring which is known for its pharmacological properties.
  • A sulfonyl group that enhances solubility and biological activity.
  • A trifluoromethyl group , which often increases potency against various biological targets.

Anticancer Properties

Recent studies have demonstrated that tetrazole derivatives exhibit significant anticancer properties. The compound has shown potential as a tubulin polymerization inhibitor , which is crucial for cancer cell proliferation. Research indicates that it acts at the colchicine site of tubulin, leading to inhibition of microtubule formation and subsequent induction of apoptosis in cancer cells.

  • Mechanism of Action :
    • The compound inhibits tubulin polymerization, disrupting mitotic spindle formation.
    • Induces apoptosis through the mitochondrial pathway, activating caspases (caspase-3 and caspase-9) involved in programmed cell death .
  • In Vitro Studies :
    • In vitro tests on various human cancer cell lines have shown IC50 values ranging from 1.3 to 8.1 nM, indicating potent antiproliferative effects .
    • The compound was particularly effective against multidrug-resistant cancer cells, suggesting a potential role in overcoming drug resistance .
  • In Vivo Studies :
    • In animal models, such as HT-29 xenografts in nude mice, the compound significantly reduced tumor growth, demonstrating its efficacy as an antitumor agent .

Anti-inflammatory Activity

In addition to its anticancer properties, tetrazole derivatives have been explored for their anti-inflammatory effects. The sulfonamide group may contribute to this activity by modulating inflammatory pathways.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications on the tetrazole ring and substituents can significantly affect biological activity:

CompoundSubstituentIC50 (nM)Activity
4l4-Ethoxyphenyl at C-51.3–8.1High antiproliferative
5b3-Trifluoromethyl at N-10.3–7.4Higher activity compared to 4l
3aUnsubstituted15 ± 4Lower activity

This table illustrates that specific substitutions can enhance the compound's potency against cancer cells, highlighting the importance of careful design in drug development.

Case Studies

Several studies have focused on similar tetrazole derivatives with promising results:

  • Study A : Investigated a series of 1,5-disubstituted tetrazoles and found that compounds with specific aryl groups exhibited enhanced antiproliferative activity against various cancer cell lines .
  • Study B : Analyzed the effect of trifluoromethyl substitutions on biological activity, confirming that these modifications significantly increase the inhibitory effects on tumor growth and enhance solubility in biological systems .

Q & A

Q. Table 1: Synthesis Optimization Parameters

CatalystSolventTemperature (°C)Yield (%)Reference
ZnBr₂NMP12065
Nano-TiCl₄·SiO₂Toluene8078
CuSO₄/NaAscTHF/H₂O5061

Basic: What spectroscopic techniques are used for characterization?

Answer:

  • FT-IR : Confirms sulfonyl (S=O, ~1350 cm⁻¹) and tetrazole (C-N, ~1600 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ -60 ppm in ¹⁹F NMR) .
  • X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., CCDC codes in ).

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

  • Catalyst Screening : Nano-TiCl₄·SiO₂ improves regioselectivity and reduces side reactions compared to traditional Lewis acids .
  • Solvent Effects : Polar aprotic solvents (e.g., NMP) enhance cycloaddition kinetics .
  • Temperature Control : Lower temperatures (50–80°C) minimize decomposition of thermally sensitive intermediates .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration .
  • Sulfonyl Group : Increases hydrogen-bonding capacity, improving target affinity (e.g., COX-2 inhibition) .
  • Halogen Substitution : Bromine or chlorine at the phenyl ring modulates electronic effects, altering enzyme inhibition potency (IC₅₀ values vary by 10-fold) .

Q. Table 2: Structure-Activity Relationship (SAR)

SubstituentBiological Activity (IC₅₀)Reference
4-MethylphenylsulfonylCOX-2 Inhibition: 0.05 µM
4-FluorophenylAntimicrobial: MIC 8 µg/mL
3-TrifluoromethylAnticancer: GI₅₀ 12 µM

Basic: What biological activities are reported for similar tetrazoles?

Answer:

  • Anti-inflammatory : COX-2 selectivity via sulfonamide-mediated hydrogen bonding .
  • Antimicrobial : Disruption of bacterial membrane integrity (e.g., S. aureus MIC = 16 µg/mL) .
  • Anticancer : Inhibition of tyrosine kinases (e.g., Bcr-Abl in leukemia) via π-π stacking interactions .

Advanced: How to resolve contradictions in biological assay data?

Answer:

  • Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) to reduce inter-lab variability .
  • Purity Validation : Use HPLC (>98% purity) to exclude impurities affecting activity .
  • Model Systems : Compare in vitro (cell lines) and in vivo (murine models) data to assess translational relevance .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB: 1CX2), identifying key residues (Arg513, His90) .
  • QSAR Models : Predict logP and polar surface area to optimize bioavailability .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

Basic: What physicochemical properties are critical for experimental design?

Answer:

  • Solubility : Use DMSO for stock solutions (test stability via NMR) .
  • Melting Point : 180–185°C (determine purity via DSC) .
  • Stability : Store at -20°C under inert atmosphere to prevent hydrolysis .

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